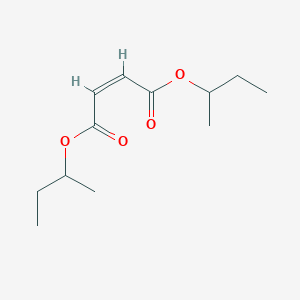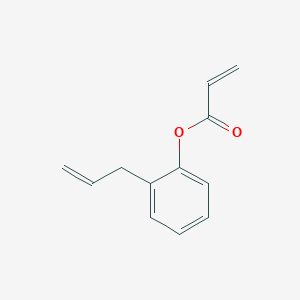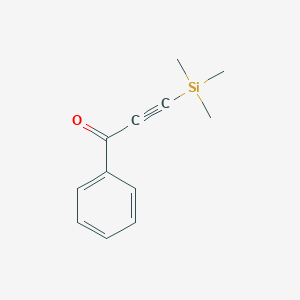
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TMS-YNB, and it is a versatile reagent used in organic synthesis. TMS-YNB is a yellowish liquid that is soluble in most organic solvents.
Mechanism Of Action
TMS-YNB is a reactive reagent that can undergo a variety of reactions. It can undergo nucleophilic addition reactions with a variety of nucleophiles, including amines, alcohols, and thiols. TMS-YNB can also undergo cycloaddition reactions with a variety of dienophiles. The mechanism of action of TMS-YNB is dependent on the reaction conditions and the nature of the nucleophile or dienophile.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of TMS-YNB. However, it has been shown to be non-toxic and non-carcinogenic. TMS-YNB has been used in the preparation of materials for electronic devices, suggesting that it may have potential applications in the field of biotechnology.
Advantages And Limitations For Lab Experiments
TMS-YNB has several advantages in lab experiments. It is a versatile reagent that can undergo a variety of reactions, making it useful in the synthesis of a variety of organic compounds. TMS-YNB is also relatively easy to synthesize and purify. However, TMS-YNB is sensitive to air and moisture, and it must be handled under an inert atmosphere. In addition, TMS-YNB can be expensive, which may limit its use in some lab experiments.
Future Directions
There are several future directions for research on TMS-YNB. One area of research could be the development of new synthetic methodologies using TMS-YNB. Another area of research could be the use of TMS-YNB in the synthesis of new materials for electronic devices. In addition, research could be conducted on the biochemical and physiological effects of TMS-YNB, which could lead to potential applications in the field of biotechnology.
Synthesis Methods
The synthesis of TMS-YNB involves the reaction of trimethylsilylacetylene and phenylacetylene with propiolaldehyde. This reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of TMS-YNB with high purity.
Scientific Research Applications
TMS-YNB has been widely used in organic synthesis as a versatile reagent. It has been used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals. TMS-YNB has also been used in the development of new synthetic methodologies. In addition, TMS-YNB has been used in the synthesis of fluorescent dyes and in the preparation of materials for electronic devices.
properties
CAS RN |
13829-77-1 |
|---|---|
Product Name |
2-Propyn-1-one, 1-phenyl-3-(trimethylsilyl)- |
Molecular Formula |
C12H14OSi |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
1-phenyl-3-trimethylsilylprop-2-yn-1-one |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
FTVHYHWNGOWKAD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




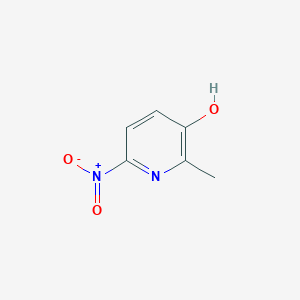
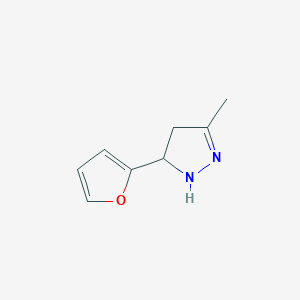
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
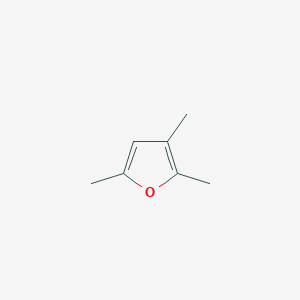
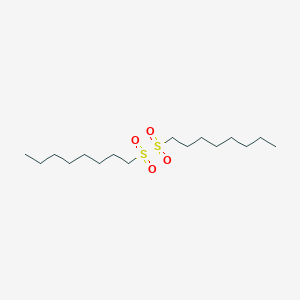
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
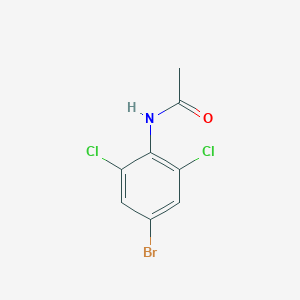

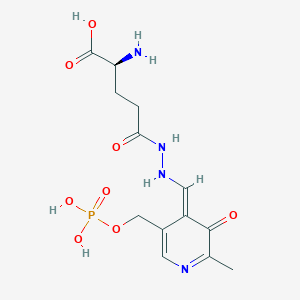

![(1R,2R,3R,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B83794.png)
